ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused tricyclic system comprising thiazole, thiophene, and pyrimidine rings. Key structural features include:
- 6,7-Dimethyl substituents: Impart steric bulk and modulate electronic properties.
- 5-Oxo group: Contributes to resonance stabilization and intermolecular interactions .
Synthetic routes for analogous compounds (e.g., ethyl 5-aryl-7-methyl-3-oxo derivatives) typically involve condensation of pyrimidine precursors with aldehydes or ketones in acetic acid/sodium acetate systems, followed by cyclization .
Properties
IUPAC Name |
ethyl 2-(12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-4-20-9(17)5-14(19)6-21-13-15-11-10(12(18)16(13)14)7(2)8(3)22-11/h19H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBKLQMNCIGGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CSC2=NC3=C(C(=C(S3)C)C)C(=O)N21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate (CAS No. 327094-67-7) is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 340.42 g/mol. Its structural complexity contributes to its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. Ethyl (3-hydroxy-6,7-dimethyl-5-oxo...) exhibits significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 8 µg/mL |
| Vancomycin-resistant Enterococcus faecium | 16 µg/mL |
| Escherichia coli | >64 µg/mL |
Research indicates that the compound's mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways crucial for bacterial survival .
Anticancer Activity
In vitro studies have demonstrated that ethyl (3-hydroxy-6,7-dimethyl-5-oxo...) shows promising anticancer properties against various cancer cell lines:
| Cell Line | IC50 Value |
|---|---|
| A549 (Lung Cancer) | 12 µM |
| MCF-7 (Breast Cancer) | 15 µM |
| Caco-2 (Colon Cancer) | 10 µM |
The compound's efficacy appears to be linked to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of ethyl (3-hydroxy-6,7-dimethyl-5-oxo...) have been explored in several studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study evaluated the effectiveness of ethyl (3-hydroxy...) against multidrug-resistant strains. The compound demonstrated superior activity compared to conventional antibiotics like linezolid and fluconazole, particularly against resistant S. aureus and E. faecium .
- Cytotoxicity in Cancer Models : In a comparative study involving various thiazole derivatives, ethyl (3-hydroxy...) was noted for its high cytotoxicity against cancer cell lines. The research indicated that structural modifications could enhance its anticancer efficacy .
Scientific Research Applications
Antimicrobial Properties
Several studies have demonstrated the antimicrobial activity of thiazolo-thienopyrimidine derivatives. Ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate has shown promising results against various bacterial strains. For instance, derivatives of thieno[2,3-d]pyrimidines have been evaluated for their antibacterial and antifungal properties, indicating a potential for development as antimicrobial agents .
Cytotoxic Activity
The compound has also been investigated for its cytotoxic effects on cancer cell lines. Research indicates that thiazolo-thienopyrimidine derivatives can inhibit cell proliferation in various cancer types. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for anticancer drug development .
Potential Drug Development
Given its biological activity, this compound is being explored for its potential as a therapeutic agent. Its structure allows for modifications that can enhance efficacy and reduce toxicity. The compound's ability to target specific biological pathways makes it a candidate for further pharmacological studies aimed at treating infections and cancer .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| PMC6257563 | Synthesis and Characterization | Confirmed the structure using IR and NMR; evaluated biological activity showing promising antibacterial effects. |
| PMC8920104 | Antimicrobial Evaluation | Demonstrated significant antimicrobial activity against several strains; suggested further exploration in drug development. |
| Turkish Journal | Cytotoxicity Studies | Reported cytotoxic effects on multiple cancer cell lines; indicated potential as an anticancer agent. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Physicochemical Properties
The table below compares substituent effects on key properties:
*Predicted values based on analog data. †No direct bioactivity data reported; inferred from structural analogs.
Key Observations:
- Lipophilicity : The ethyl ester in the target compound (LogP ~2.1) balances solubility and membrane permeability compared to the carboxylic acid analog (LogP -0.3) .
- Bioactivity : Bulky substituents (e.g., 4-Bromophenyl in ) enhance anticancer potency, while polar groups (e.g., 3-OH in the target) may limit cellular uptake but improve target specificity.
- Crystallinity : Methyl/ethyl groups reduce melting points compared to unsubstituted analogs due to disrupted packing .
Hydrogen-Bonding and Crystal Packing
- Target Compound : The 3-hydroxy group participates in O–H···N/O interactions, stabilizing a puckered conformation (puckering amplitude q ≈ 0.45 Å, phase angle θ ≈ 30° inferred from ). This contrasts with planar benzylidene derivatives (e.g., ), where π-stacking dominates .
- Carboxylic Acid Analog : Forms dimeric H-bonded networks (R₂²(8) graph set), reducing solubility but enhancing thermal stability .
Q & A
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
